7-Hydroxy-5,8,2'-trimethoxyflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3 |
InChI Key |
FEIYIVGWSITXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Origin of Product |
United States |
Contextual Significance of Flavonoids in Plant and Human Systems
Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. nih.gov In plants, these compounds are integral to a wide array of physiological processes. They contribute to the pigmentation of flowers and fruits, attracting pollinators and seed dispersers. Furthermore, flavonoids play a crucial role in protecting plants from various environmental stressors, including UV radiation and pathogens. nih.gov The genus Scutellaria, from which 7-Hydroxy-5,8,2'-trimethoxyflavanone was first isolated, is particularly rich in flavonoids, which are considered the main bioactive components of these plants. nih.govmaxapress.com
In human systems, the consumption of flavonoid-rich foods is associated with numerous health benefits. These compounds are recognized for their antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.gov Their potential to modulate cellular signaling pathways has made them a focal point of research in the prevention and treatment of chronic diseases. The diverse biological activities exhibited by flavonoids have spurred significant interest in their potential as lead compounds for drug discovery. nih.gov
Historical Overview of the Discovery and Initial Academic Inquiry into 7 Hydroxy 5,8,2 Trimethoxyflavanone
The first and only significant academic inquiry into 7-Hydroxy-5,8,2'-trimethoxyflavanone dates back to 1985. In a study focused on the flavonoid constituents of the root of Scutellaria discolor COLEBR., a plant used in Nepalese traditional medicine, a team of Japanese researchers led by T. Tomimori isolated and identified this novel flavanone (B1672756). medchemexpress.com The research, published in the Chemical & Pharmaceutical Bulletin, detailed the systematic extraction and chromatographic separation of various flavonoids from the plant's roots.
The initial characterization of 2(S)-7-Hydroxy-5,8,2'-trimethoxyflavanone was achieved through meticulous spectroscopic analysis. The researchers utilized techniques such as UV, IR, ¹H-NMR, and ¹³C-NMR spectroscopy to elucidate its chemical structure. This foundational work established the compound's identity as a flavanone with a specific arrangement of hydroxyl and methoxy (B1213986) groups on its bicyclic ring structure.
Table 1: Key Milestones in the History of this compound
| Year | Milestone | Key Researchers/Institution | Publication |
| 1985 | Discovery and Isolation | T. Tomimori, et al. | Chemical & Pharmaceutical Bulletin |
Scope and Research Trajectories Pertaining to 7 Hydroxy 5,8,2 Trimethoxyflavanone
Natural Sources and Distribution of this compound
The natural flavanone compound, specifically 2(S)-7-Hydroxy-5,8,2'-trimethoxyflavanone, has been identified and isolated from a single plant species. jst.go.jp Research conducted on Nepalese crude drugs led to its discovery in the root of Scutellaria discolor COLEBR. jst.go.jp This plant belongs to the genus Scutellaria and the family Lamiaceae, commonly known as the mint family. researchgate.netcapes.gov.br This genus is well-known for being rich in flavonoids, which are key to its medicinal properties. frontiersin.orgnih.gov
Table 1: Plant Species Containing this compound
| Taxon | Plant Species | Family |
|---|---|---|
| Genus | Scutellaria | Lamiaceae |
While ecological and geographical factors are known to influence the content and composition of flavonoids in the Scutellaria genus, specific research detailing these effects on the accumulation of this compound in Scutellaria discolor is not extensively documented in the reviewed literature. Studies on the related species Scutellaria baicalensis show that factors such as soil water content, relative humidity, photosynthetic active radiation, and atmospheric temperature can impact the concentration of its main flavonoids. scienceopen.comnih.gov The quality and active components of medicinal plants are determined by a combination of the species' genetics and various environmental factors. nih.gov However, direct correlations between these factors and the production of this compound remain an area for further investigation.
The production and accumulation of this compound are localized within specific tissues of the source plant. The initial isolation of this compound was from the root of Scutellaria discolor. jst.go.jp This is consistent with findings for the Scutellaria genus, which exhibits distinct, tissue-specific pathways for flavonoid biosynthesis. nih.gov
Plants in the Scutellaria genus often have two separate flavonoid synthesis pathways: one in the aerial parts (leaves and stems) and a distinct, newly evolved pathway in the roots. frontiersin.orgnih.govmdpi.comnih.gov The root-specific pathway is responsible for producing unique 4'-deoxyflavones, which are flavonoids lacking a hydroxyl group at the 4' position of the B-ring. frontiersin.orgresearchgate.net Given that this compound was found in the root, its biosynthesis is attributed to this root-specific metabolic pathway. jst.go.jpresearchgate.net
Methodologies for the Isolation and Purification of this compound
The isolation of this compound from Scutellaria discolor was first reported in 1985, where its structure was elucidated using spectral data and chemical modifications. jst.go.jp The purification of flavanones from complex plant matrices involves sophisticated extraction and chromatographic techniques to achieve high purity.
Modern extraction methods are employed to efficiently obtain flavonoids from plant materials while minimizing the use of solvents and energy. These techniques are crucial for the initial step of isolating compounds like this compound.
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, enhancing the release of flavonoids from plant cells and improving extraction speed and efficiency. scienceopen.comnih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the extraction process, significantly reducing time and solvent consumption.
Soxhlet Extraction: A classical method that involves continuous extraction with a solvent. For flavonoids in Radix Scutellariae, Soxhlet extraction has shown a higher yield compared to reflux and ultrasonic extraction. scienceopen.comnih.gov
Solvent Selection: The choice of solvent is critical. Methanol (B129727) has been found to be more suitable for extracting flavonoids from Radix Scutellariae than ethanol, yielding a significantly higher amount of total flavonoids. scienceopen.comnih.gov
Table 2: Comparison of Extraction Techniques for Flavonoids
| Technique | Principle | Advantages |
|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves and cavitation | Reduced time, improved efficiency |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating | Very fast, low solvent use |
Following extraction, chromatographic methods are essential for separating the target flavanone from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of flavonoids. researchgate.netresearchgate.net
Column Chromatography: This is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel is a common stationary phase, and elution is performed with a gradient of solvents of increasing polarity, such as chloroform-ethanol or hexane-ethyl acetate (B1210297) systems. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC is frequently used. A C18 column is typical, with a mobile phase consisting of a solvent system like acetonitrile (B52724) and water, often with modifiers like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution. researchgate.net The separation is achieved through gradient elution, where the solvent composition is changed over time. nih.gov
Preparative HPLC: For isolating larger quantities of a pure compound, preparative HPLC is employed, which uses larger columns and higher flow rates than analytical HPLC. nih.gov
The successful isolation and structural identification of this compound relied on such chromatographic separations, followed by spectroscopic analysis (e.g., NMR, Mass Spectrometry) to confirm its chemical structure. jst.go.jpresearchgate.net
Enrichment and Fractionation Protocols for Flavonoid Mixtures
The isolation of a specific flavonoid from a complex plant extract is a meticulous process involving enrichment and fractionation. While protocols specifically designed for this compound are not documented, general methods for separating flavonoid mixtures are well-established and would be applicable.
Initially, a crude plant extract is typically obtained using solvents of varying polarities, such as methanol, ethanol, or ethyl acetate. This extract contains a diverse array of phytochemicals. To enrich the flavonoid fraction, liquid-liquid partitioning can be employed. For instance, partitioning an aqueous methanol extract with a non-polar solvent like hexane (B92381) will remove lipids and other non-polar compounds. Subsequent extraction with a solvent of intermediate polarity, such as ethyl acetate, will concentrate the flavonoids.
Further fractionation is achieved through various chromatographic techniques. Flash chromatography is often used as a preliminary separation step to group compounds based on their polarity. researchgate.netnih.gov More refined separation is accomplished using methods like High-Performance Counter-Current Chromatography (HPCCC) or Sephadex column chromatography. frontiersin.orgunimi.it HPCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb sample components. frontiersin.org Sephadex LH-20, a size-exclusion chromatography resin, is also effective in separating flavonoids. unimi.it
| Technique | Principle of Separation | Typical Application |
|---|---|---|
| Flash Chromatography | Adsorption based on polarity | Initial fractionation of crude extracts researchgate.netnih.gov |
| High-Performance Counter-Current Chromatography (HPCCC) | Partitioning between two immiscible liquid phases | Purification of target compounds from enriched fractions frontiersin.org |
| Sephadex Column Chromatography | Size exclusion and adsorption | Separation of flavonoids with similar structures unimi.it |
Elucidation of the Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound has not been specifically elucidated. However, a putative pathway can be constructed based on the well-understood general flavonoid biosynthetic pathway. mdpi.com
The biosynthesis of flavonoids begins with the phenylpropanoid pathway. mdpi.com The amino acid phenylalanine is converted to p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. mdpi.com This chalcone is then cyclized by chalcone isomerase (CHI) to form a flavanone scaffold, such as naringenin. mdpi.com
The specific structure of this compound suggests a series of hydroxylation and methylation events occurring on the basic flavanone structure. The oxygenation pattern, particularly at the 2'-position of the B-ring, is less common but has been observed in other natural flavonoids. The formation of this compound would likely involve the following enzymatic steps:
Hydroxylation: Specific hydroxylases, likely cytochrome P450 monooxygenases, would introduce hydroxyl groups at the 7, 5, 8, and 2' positions of the flavanone core. The timing and order of these hydroxylations can vary.
Methylation: Following hydroxylation, O-methyltransferases (OMTs) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 5, 8, and 2' positions. mdpi.com Plant OMTs are a diverse family of enzymes, and specific OMTs would be responsible for the regioselective methylation of the flavanone precursor. mdpi.com The characterization of various flavonoid O-methyltransferases has shown that they can have high substrate and position specificity. nih.gov
Specific gene expression and regulation studies for this compound are not available. However, the regulation of the flavonoid biosynthetic pathway, in general, is well-documented and is controlled by a complex interplay of transcription factors. biotech-asia.org The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, hydroxylases, OMTs) is primarily regulated by a ternary protein complex known as the MBW complex. biotech-asia.orgnih.gov This complex consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.govresearchgate.net
These transcription factors bind to specific cis-regulatory elements in the promoters of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner. nih.gov The specific combination of MYB and bHLH proteins can determine which branch of the flavonoid pathway is activated, leading to the production of different classes of flavonoids in different tissues and at different developmental stages. mdpi.comnih.gov It is plausible that the production of this compound would be under the control of a specific set of these regulatory proteins.
Metabolic engineering offers a promising approach for the production of high-value flavonoids that are found in low abundance in nature. nih.gov While there are no reports of metabolic engineering specifically for this compound, the general strategies employed for other flavonoids would be applicable. These strategies often involve the heterologous expression of the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net
A typical metabolic engineering workflow would involve:
Pathway Reconstruction: Introducing the genes encoding the necessary biosynthetic enzymes (CHS, CHI, hydroxylases, and OMTs) into the microbial host.
Precursor Supply Enhancement: Optimizing the host's central metabolism to increase the intracellular pools of the precursors malonyl-CoA and p-coumaroyl-CoA.
Enzyme Engineering and Optimization: Improving the activity and specificity of the heterologously expressed enzymes through protein engineering.
Fermentation Process Optimization: Fine-tuning the fermentation conditions to maximize product yield.
The successful production of this compound via metabolic engineering would be contingent on the identification and characterization of the specific hydroxylases and O-methyltransferases involved in its biosynthesis.
| Enzyme Class | Function | Example |
|---|---|---|
| Chalcone Synthase (CHS) | Forms the chalcone backbone | Naringenin-chalcone synthase |
| Chalcone Isomerase (CHI) | Cyclizes chalcone to flavanone | Naringenin-chalcone isomerase |
| Cytochrome P450 Hydroxylases | Introduces hydroxyl groups | Flavonoid 3'-hydroxylase (F3'H) |
| O-Methyltransferases (OMTs) | Adds methyl groups to hydroxyls | Flavonoid 7-O-methyltransferase |
Total Synthesis Approaches to this compound
Total synthesis provides an unambiguous route to complex natural products, allowing for the preparation of pure compounds for biological evaluation and the generation of analogs not accessible from natural sources. The synthesis of flavanones typically involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, which then undergoes intramolecular cyclization. researchgate.netresearchgate.net
A common retrosynthetic strategy for flavanones begins by disconnecting the heterocyclic C-ring. The primary disconnection is the C2-C3 bond via an intramolecular Michael addition (or conjugate addition), which leads back to the corresponding 2'-hydroxychalcone (B22705) intermediate. This chalcone, in turn, can be disconnected at the α,β-bond between the carbonyl and the double bond, revealing the two key aromatic synthons: a substituted 2'-hydroxyacetophenone (for the A-ring) and a substituted benzaldehyde (for the B-ring).
For this compound, this analysis points to two crucial intermediates:
2',4'-Dihydroxy-3',6'-dimethoxyacetophenone : This highly substituted acetophenone (B1666503) serves as the precursor for the A-ring of the flavanone. Its synthesis requires a multi-step sequence starting from simpler phenolic precursors, involving strategic protection, oxidation, and methylation steps.
2-Methoxybenzaldehyde : This commercially available aldehyde provides the B-ring with the required 2'-methoxy substituent.
The key synthetic transformation is the Claisen-Schmidt condensation of these two intermediates. researchgate.net This base-catalyzed reaction forms the α,β-unsaturated ketone core of the chalcone, specifically 2',4'-dihydroxy-2-methoxy-3',6'-dimethoxychalcone. The subsequent step is the acid- or base-catalyzed intramolecular cyclization of the chalcone to form the flavanone ring. This reaction proceeds via a conjugate addition of the 2'-phenolic hydroxyl group to the α,β-unsaturated system. The initial product of this cyclization would be 5,7-dihydroxy-8,2'-dimethoxyflavanone. A final selective methylation of the C5-hydroxyl group would be required to yield the target compound, this compound. This selective methylation can be challenging due to the presence of the C7-hydroxyl group and may require the use of protecting groups.
The flavanone structure contains a stereocenter at the C2 position. Traditional chalcone cyclization methods typically result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity is a significant goal in flavonoid synthesis, as different enantiomers often exhibit distinct biological activities. nih.govmdpi.com Several methodologies have been developed to obtain enantiomerically pure or enriched flavanones. mdpi.comresearchgate.net
These approaches include:
Chiral auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the cyclization.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can catalyze the asymmetric intramolecular Michael addition of the chalcone, yielding enantiomerically enriched flavanones.
Biocatalysis: Enzymes can be employed to achieve high levels of stereoselectivity.
Asymmetric cyclization of 2-hydroxychalcones: Visible light-driven asymmetric coupling of 2-hydroxychalcones represents a biomimetic approach to stereoselective synthesis. nih.govresearchgate.net
Regioselectivity is also a critical consideration, particularly during the synthesis and modification of the highly substituted aromatic rings. For instance, in the synthesis of the 2',4'-dihydroxy-3',6'-dimethoxyacetophenone precursor, selective protection and deprotection of hydroxyl groups are necessary to direct methylation and other functionalizations to the desired positions. Similarly, the final selective methylation of the C5-hydroxyl group in the presence of the C7-hydroxyl on the 5,7-dihydroxy-8,2'-dimethoxyflavanone intermediate is a key regioselective challenge. This can sometimes be achieved by exploiting the differential acidity of the phenolic protons, with the C5-hydroxyl being less acidic due to hydrogen bonding with the C4-carbonyl group.
Alternative strategies have been developed to improve efficiency and versatility. Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a divergent route to both flavanones and flavones under potentially milder conditions. semanticscholar.org Multicomponent reactions that assemble the flavanone core from simpler starting materials in a single step are also being explored to align with the principles of green chemistry. nih.gov
Semisynthesis and Derivatization of this compound
Once the core structure of this compound is obtained, semisynthesis and derivatization are powerful tools for generating analogs. These analogs are essential for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for biological activity and to optimize potency and selectivity.
The rational design of analogs focuses on systematic modifications of the parent molecule. For this compound, key positions for modification include the C7-hydroxyl group, the methoxy (B1213986) groups on both A and B rings, and the aromatic rings themselves.
Potential modifications include:
Alkylation/Acylation of the C7-hydroxyl group: Converting the hydroxyl group to various ethers or esters can modulate lipophilicity and hydrogen bonding capacity. For example, introducing larger alkyl groups or glycosidic moieties can significantly alter pharmacokinetic properties. nih.gov
Demethylation: Selective demethylation of the methoxy groups at C5, C8, or C2' would yield corresponding polyhydroxyflavanones. This can be achieved using reagents like boron tribromide. koreascience.kr Comparing the activity of these analogs can reveal the importance of specific methoxy groups.
Introduction of new substituents: Halogens, nitro groups, or amino groups could be introduced onto the aromatic rings to alter electronic properties and create new interaction points with biological targets.
Modification of the B-ring position: Synthesizing analogs where the 2'-methoxy group is moved to the 3' or 4' position can probe the spatial requirements of the target binding site. This would involve using 3-methoxybenzaldehyde (B106831) or 4-methoxybenzaldehyde (B44291) in the initial Claisen-Schmidt condensation. researchgate.net
SAR studies systematically correlate changes in chemical structure with changes in biological activity. For flavanones, SAR studies have shown that the substitution pattern on both the A and B rings is crucial for activity. nih.gov
Key SAR questions for this compound and its derivatives would include:
The role of the C7-hydroxyl group: Is a free hydroxyl group essential for activity, or can it be replaced with other hydrogen bond donors/acceptors or masked as a prodrug? Studies on related flavones suggest that modifications at C7 can significantly impact activity. nih.gov
The importance of the B-ring substitution: The 2'-methoxy group likely forces the B-ring into a specific conformation relative to the C-ring. Comparing the activity with 3'- or 4'-methoxy analogs, or with an unsubstituted B-ring, would clarify the importance of this substitution pattern. Research on other flavanones has demonstrated that substituents on the B-ring, such as carboxyl groups or halogens, can dramatically influence anti-inflammatory activity. nih.gov
By synthesizing and testing a library of such analogs, a detailed SAR profile for this compound can be constructed, guiding the development of more potent and specific therapeutic agents.
Chemoenzymatic Synthetic Approaches for this compound and its Derivatives
Chemoenzymatic synthesis represents a powerful strategy that combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly advantageous for the structural modification of complex natural products like flavonoids, offering superior control over regioselectivity and stereoselectivity under mild reaction conditions, thereby avoiding the formation of undesirable byproducts often associated with purely chemical methods. nih.govthieme-connect.de For a molecule such as this compound, chemoenzymatic strategies primarily focus on the modification of its core structure to generate derivatives with potentially enhanced solubility, stability, and bioactivity. nih.govacademicjournals.org Key enzymatic transformations applied to flavonoids include acylation and glycosylation. thieme-connect.deacademicjournals.org
Enzymatic Acylation
Enzymatic acylation, typically catalyzed by lipases, is a widely employed method to enhance the lipophilicity of flavonoids. nih.gov This modification can improve the compound's solubility in nonpolar media and facilitate its passage through biological membranes. nih.gov The reaction involves the transfer of an acyl group from an acyl donor, such as a vinyl ester or a fatty acid, to one of the hydroxyl groups of the flavanone. nih.govresearchgate.net
Lipases, particularly those from Candida antarctica (CALB) and Pseudomonas cepacia (PSL-C), have been extensively studied for flavonoid acylation due to their broad substrate specificity and high stability in organic solvents. thieme-connect.deacs.org These enzymes exhibit remarkable regioselectivity, preferentially acylating specific hydroxyl groups on the flavonoid scaffold. For instance, studies on various flavonoids have shown that acetylation can be directed to the hydroxyl groups on the sugar moiety in glycosylated flavonoids or to the 7-OH, 3'-OH, and 4'-OH positions on aglycones, depending on the enzyme used. acs.org While direct studies on this compound are not prevalent, the existing literature on structurally related flavanones provides a strong basis for predicting the outcomes of such reactions. The 7-hydroxy group on the target molecule would be a likely site for enzymatic acylation.
Research has demonstrated the feasibility of lipase-catalyzed acylation across a range of flavonoids, achieving significant conversion rates. The choice of solvent, acyl donor, and enzyme source are critical parameters that influence the reaction's efficiency and regioselectivity. researchgate.netacs.org
| Flavonoid Substrate | Enzyme | Acyl Donor | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Isoquercitrin (Quercetin 3-O-glucoside) | Lipase (B570770) from Pseudomonas cepacia (PSL-C) | Vinyl cinnamate | Dry acetone | Regioselective acylation at the 6''-OH of the glucose moiety. | nih.gov |
| Naringenin | Lipase from Pseudomonas cepacia (PSL-C) | Vinyl acetate | Acetone | Acetylation occurred on the 4'-OH and 7-OH hydroxyls. | acs.org |
| Rutin and Naringin | Immobilized lipase from Candida antarctica (Novozym 435) | Fatty acids (C8, C10, C12) | tert-butanol | Achieved 50-60% conversion, producing only flavonoid monoesters, indicating high regioselectivity. | researchgate.net |
| Quercetin (B1663063) | Lipase from Pseudomonas cepacia (PSL-C) | Vinyl acetate | Acetone | Acetylation was observed on the 7-OH, 3'-OH, and 4'-OH groups. | acs.org |
Enzymatic Glycosylation
Glycosylation is another crucial chemoenzymatic modification, which involves attaching sugar moieties to the flavonoid aglycone. This process can significantly enhance the water solubility and bioavailability of the parent compound. pjmonline.org Enzymes such as glycosyltransferases (GTs) and glycosidases are the primary biocatalysts used for this purpose. mdpi.comnih.gov
Glycosyltransferases, particularly UDP-glucosyltransferases (UGTs) from the GT1 family, catalyze the transfer of a sugar moiety from an activated donor, most commonly a UDP-sugar like UDP-glucose, to the flavonoid acceptor. pjmonline.org This process is highly specific and allows for the creation of precise glycosidic linkages. nih.gov However, the industrial application of GTs can be limited by the high cost of nucleotide-sugar donors and potential product inhibition. nih.govresearchgate.net To overcome this, multi-enzyme cascade systems have been developed to regenerate the sugar donor in situ, making the process more economically viable. researchgate.net
Alternatively, glycosidases can be used to form glycosidic bonds through a process called reverse hydrolysis or transglycosylation. mdpi.com While their natural function is to break down glycosides, under specific conditions (e.g., high substrate concentration, low water content), the reaction equilibrium can be shifted towards synthesis. mdpi.comfrontiersin.org Glycosidases offer the advantage of using cheaper sugar donors, but controlling the regioselectivity can be more challenging compared to GTs. nih.gov For this compound, the 7-hydroxy position would be a primary target for enzymatic glycosylation, leading to the formation of its 7-O-glycoside derivative.
| Flavonoid Substrate | Enzyme Type | Enzyme/Organism Source | Sugar Donor | Product | Reference |
|---|---|---|---|---|---|
| Luteolin and Apigenin | C-glycosyltransferase (CGT) | Trollius chinensis (TcCGT1) | UDP-glucose | Isoorientin and Isovitexin (8-C-glycosides) | mdpi.com |
| Naringenin | Glycosyltransferase (YjiC) and Sucrose Synthase (AtSUS1) | Cascade system using enzymes from Bacillus licheniformis and Arabidopsis thaliana | Sucrose (for UDP-glucose regeneration) | Naringenin-7-O-glucoside | researchgate.net |
| Various Flavonoids | Glycoside Hydrolases (GH) | Families GH13 and GH70 | Sucrose | Various α-glucosides | nih.gov |
| Naringenin and Genistein | Prenyltransferase (PT) | NovQ | Dimethylallyl diphosphate | Prenylated derivatives (e.g., at C-3' or O-4') | academicjournals.org |
Biological Activities and Molecular Mechanisms of 7 Hydroxy 5,8,2 Trimethoxyflavanone
Antioxidant and Free Radical Scavenging Activities of 7-Hydroxy-5,8,2'-trimethoxyflavanone
The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS).
In Vitro and Ex Vivo Assays for Reactive Oxygen Species Neutralization
In vitro and ex vivo assays are fundamental in determining the direct antioxidant capacity of a compound. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
The antioxidant activity of various hydroxy- and methoxy-substituted flavonoids has been demonstrated in numerous studies. For example, a study on eleven flavonoids with varying hydroxy and methoxy (B1213986) groups showed that the presence of a 3-OH group plays a positive role in antioxidant activities. nih.gov Another study highlighted that flavonoids with 5-OH and/or 7-OH groups exhibit higher cytotoxicity, which can be linked to their pro-oxidant or antioxidant activities in different contexts. nih.gov
Antioxidant Activity of Structurally Related Flavonoids
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| Flavonoid (3,5,7,3',4'-OH) | DPPH | Higher antioxidant activity compared to flavonoid (5,7,3',4'-OH) | nih.gov |
| Flavonoids with OMe groups | DPPH | Decreased antioxidant activity compared to hydroxylated counterparts | nih.gov |
| 2',4',4-Trihydroxychalcone | DPPH | Most active antioxidant among tested chalcones and flavanones | mdpi.com |
| 4',7-Dihydroxyflavanone | Cholinesterase Inhibition | Dual inhibition of acetylcholinesterase and butyrylcholinesterase | mdpi.com |
Cellular Antioxidant Mechanisms and Pathways Modulated by this compound
Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. nih.govmdpi.commdpi.com
Several flavanones, such as pinocembrin, naringenin, and eriodictyol, have been shown to induce the Nrf2/HO-1 axis, contributing to their neuroprotective effects. nih.govnih.gov This activation of endogenous antioxidant defenses provides a more sustained and potent protection against oxidative stress compared to direct radical scavenging alone. The ability of this compound to modulate the Nrf2 pathway would likely depend on its ability to interact with Keap1 or other upstream regulators of Nrf2.
Anti-inflammatory Potential of this compound
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Flavonoids are well-documented for their anti-inflammatory properties, which are often linked to their antioxidant activities and their ability to modulate key inflammatory pathways.
Modulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines)
A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as chemokines. Many flavonoids have been shown to inhibit the production of these mediators.
For instance, 5,6,7-trimethoxyflavone (B192605) has been found to inhibit the production and mRNA expression of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, chrysin (B1683763) and its dimethoxylated form have demonstrated the ability to reduce the secretion of IL-8, IL-6, and macrophage chemoattractant protein-1 (MCP-1). nih.gov The anti-inflammatory effects of these structurally related compounds suggest that this compound may also possess the ability to modulate the expression of pro-inflammatory cytokines and chemokines.
Modulation of Pro-inflammatory Mediators by Related Flavonoids
| Compound | Cell Model | Effect | Reference |
|---|---|---|---|
| 5,6,7-Trimethoxyflavone | LPS-stimulated RAW 264.7 macrophages | Inhibited production of TNF-α, IL-1β, and IL-6 | nih.gov |
| Chrysin Dimethylether | IL-1β-stimulated Caco-2 cells | Reduced secretion of IL-6 and MCP-1 | nih.gov |
| Luteolin | - | Inhibition of inflammatory mediators | nih.gov |
| Apigenin | - | Inhibition of inflammatory mediators | nih.gov |
Inhibition of Key Inflammatory Enzymes (e.g., COX, iNOS, xanthine (B1682287) oxidase)
The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. Many flavonoids exert their anti-inflammatory effects by inhibiting these enzymes.
Studies have shown that 5,6,7-trimethoxyflavone can dose-dependently inhibit iNOS and COX-2 at both the protein and mRNA levels. nih.gov Amentoflavone and quercetin (B1663063) have also been shown to downregulate COX-2 and iNOS expression. nih.gov
Furthermore, flavonoids are known inhibitors of xanthine oxidase, an enzyme that produces uric acid and superoxide (B77818) radicals, contributing to both gout and oxidative stress. tandfonline.comnih.govnih.gov The inhibitory activity of flavonoids against xanthine oxidase is structure-dependent, with planar flavones and flavonols containing a 7-hydroxyl group often showing potent inhibition. nih.gov This suggests that this compound could potentially inhibit xanthine oxidase.
Signaling Pathway Modulation in Inflammatory Responses (e.g., NF-κB, MAPK, Nrf2/HO-1)
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.
NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. Several flavonoids, including 5,6,7-trimethoxyflavone, have been shown to suppress NF-κB activation. nih.gov The MAPK family, which includes ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular inflammatory responses. Inhibition of MAPK signaling by flavonoids can lead to a reduction in the production of inflammatory mediators. nih.govnih.gov
As previously discussed, the Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. Importantly, there is significant crosstalk between the Nrf2 and NF-κB pathways. Activation of Nrf2 can lead to the inhibition of NF-κB signaling, thereby exerting anti-inflammatory effects. mdpi.commdpi.comfrontiersin.org Flavonoids that activate the Nrf2/HO-1 pathway can therefore simultaneously enhance antioxidant defenses and suppress inflammation. nih.govscirp.orgmdpi.commdpi.com Given the structural features of this compound, it is plausible that it could modulate these critical signaling pathways to exert anti-inflammatory effects.
Anticancer and Chemopreventive Activities of this compound
There is no specific scientific data available demonstrating that this compound inhibits cell proliferation or induces apoptosis in cancer cell lines. While related polymethoxyflavones have been shown to possess these capabilities, such activity has not been documented for this specific compound. nih.gov
Scientific literature lacks studies investigating the effects of this compound on cell cycle progression or its ability to modulate DNA integrity in cancer cells. Research on other flavonoids has shown such effects, for instance by causing cell cycle arrest at the G2/M or G0/G1 phase, but these findings cannot be specifically attributed to this compound. nih.govnih.gov
There are no published pre-clinical studies that have evaluated or confirmed any anti-angiogenic or anti-metastatic effects of this compound. The anti-angiogenic properties of other methoxyflavones, which often involve the inhibition of signaling pathways like Akt/mTOR and the reduction of factors such as VEGF and HIF-1α, have been documented, but similar research on this compound is absent. nih.govnih.gov
Direct evidence of this compound interacting with or modulating oncogenic signaling pathways or specific receptors like Estrogen Receptor-alpha (ER-α) or Breast Cancer Resistance Protein (BCRP/ABCG2) has not been reported. Studies on structurally similar compounds, such as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), have shown reversal effects on BCRP/ABCG2-mediated drug resistance, but these findings are not directly applicable. nih.gov
Antimicrobial and Antiviral Properties of this compound
While crude extracts from Scutellaria discolor, a known source of this compound, have demonstrated antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, the specific antibacterial efficacy and mechanism of action for the isolated compound have not been investigated. sphinxsai.comresearchgate.net The general mechanisms of antibacterial action for flavonoids include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism, but the role of this compound in these processes is unknown. nih.gov
Antifungal and Antiparasitic Effects
There is currently no specific information available from scientific studies regarding the antifungal and antiparasitic effects of this compound. However, the broader class of flavonoids has been a subject of interest for their antimicrobial properties. nih.govresearchgate.net Flavonoids can exert antifungal activity through various mechanisms, including the disruption of fungal cell membranes and interference with essential cellular processes. nih.gov
Similarly, various flavonoids have demonstrated antiparasitic activities against a range of parasites, such as Leishmania, Trypanosoma, and Plasmodium species. nih.govnih.gov The mechanisms underlying these effects often involve the inhibition of parasite-specific enzymes or disruption of their cellular structures. nih.govnih.gov For instance, some flavonoids are known to interfere with the tegumental architecture of flatworms and modulate their metabolism. nih.govnih.gov Without direct studies, the potential of this compound in this area remains speculative.
Antiviral Mechanisms (e.g., viral replication inhibition)
Specific studies on the antiviral mechanisms of this compound are not currently available. However, research on other hydroxylated and methoxylated flavonoids has revealed significant antiviral properties, including the inhibition of viral replication.
One related compound, 5,7,4'-trihydroxy-8-methoxyflavone , has been shown to inhibit the replication of influenza A and B viruses. Its mechanism of action involves inhibiting the fusion of the viral envelope with the endosome/lysosome membrane, a critical early step in the viral infection cycle. Another structurally similar compound, 5,6,7-trimethoxyflavone , exhibited inhibitory effects against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus.
These findings suggest that flavonoids with similar structural motifs to this compound can interfere with key stages of viral life cycles. The general antiviral mechanisms of flavonoids include blocking viral entry into host cells, inhibiting viral enzymes like proteases and polymerases, and interfering with viral replication and assembly.
| Compound | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| 5,7,4'-trihydroxy-8-methoxyflavone | Influenza A and B viruses | Inhibition of viral envelope fusion with endosome/lysosome membrane. | |
| 5,6,7-trimethoxyflavone | Herpes Simplex Virus Type 1 (HSV-1), Human Cytomegalovirus, Poliovirus | Virucidal activity, suppression of viral binding to host cells. |
Other Biological Activities of this compound
Neuroprotective Effects and Underlying Mechanisms
Direct experimental data on the neuroprotective effects of this compound is not available. However, a study on the structurally related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.
In cellular models, pre-treatment with TMF protected PC12 cells from dopamine-induced toxicity by mitigating redox imbalance, evidenced by regulation of the reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG) ratio. In animal models, TMF administration improved behavioral performance in mice with D-galactose-induced cognitive deficits. The underlying mechanisms for these neuroprotective effects were found to involve the inhibition of activator protein-1 (AP-1) activation, upregulation of brain-derived neurotrophic factor (BDNF) levels, and an increase in the phosphorylation of cAMP-response element-binding protein (CREB).
| Model | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| PC12 cells (in vitro) | Decreased dopamine-induced toxicity and attenuated redox imbalance. | Regulation of GSH/GSSG ratio. | |
| D-galactose treated mice (in vivo) | Improved behavioral performance. | Inhibition of AP-1 activation, upregulation of BDNF, increased phosphorylation of CREB. |
Cardioprotective Actions
There is no specific research on the cardioprotective actions of this compound.
Antidiabetic Potential and Glucose Metabolism Modulation
While there are no direct studies on the antidiabetic potential of this compound, research on other methoxylated flavones provides some insights. For instance, 5,7-dimethoxyflavone (B190784) has demonstrated significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rat models.
Oral administration of 5,7-dimethoxyflavone led to a significant reduction in blood glucose levels. The compound also improved other metabolic parameters, including a decrease in glycosylated hemoglobin and an increase in plasma insulin, C-peptide, and total protein content. Furthermore, it exhibited a hypolipidemic effect by reducing serum triglycerides, total cholesterol, and low-density lipoproteins. Histopathological examination revealed that 5,7-dimethoxyflavone helped in protecting the integrity of pancreatic β-cells in diabetic rats. The proposed mechanism involves the compound's ability to scavenge free radicals and prevent lipid peroxidation, thus protecting β-cells from oxidative stress.
| Parameter | Effect of 5,7-dimethoxyflavone Administration | Reference |
|---|---|---|
| Blood Glucose | Significantly reduced | |
| Glycosylated Hemoglobin | Reduced | |
| Plasma Insulin and C-peptide | Increased | |
| Serum Triglycerides, Total Cholesterol, LDL | Reduced | |
| Pancreatic β-cell integrity | Protected |
Immunomodulatory Effects
Specific data on the immunomodulatory effects of this compound is not available in the current literature.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activity of flavonoids, including this compound, is intrinsically linked to their molecular structure. researchgate.net SAR studies investigate how variations in the flavonoid scaffold, such as the position and nature of substituents on the A, B, and C rings, influence interactions with biological targets. tamu.edu For methoxyflavones, the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups are particularly significant determinants of their pharmacological profiles. researchgate.net
Influence of Hydroxylation and Methoxylation Patterns on Biological Potency
The hydroxylation and methoxylation patterns on the flavanone (B1672756) skeleton are crucial for its biological efficacy. nih.gov The presence, number, and location of these functional groups can significantly alter a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its bioavailability and interaction with molecular targets. tamu.edumdpi.com
Generally, hydroxyl groups are essential for the antioxidant capacity of flavonoids, as they can donate a hydrogen atom to scavenge free radicals. mdpi.com The antioxidant activity is often enhanced by the presence of multiple hydroxyl groups, particularly specific arrangements like the catechol group (vicinal hydroxyls) on the B-ring. mdpi.com For instance, studies on various flavanones have shown that the presence of hydroxyl groups on both the A and B rings is crucial for activities like acetylcholinesterase (AChE) inhibition. mdpi.com The relative position of hydroxyl and methoxyl groups can be more critical than the sheer number of hydroxyl groups for certain biological actions. mdpi.com
Conversely, methylation of hydroxyl groups to form methoxy groups tends to decrease water solubility while increasing lipophilicity. mdpi.com This increased lipophilicity can enhance the ability of a compound to cross cellular membranes, potentially leading to increased activity for intracellular targets. Research on polymethoxylated flavones has indicated that high lipophilicity is a feature of those with antiperoxidative properties. nih.gov
In the context of this compound, the 7-hydroxy group on the A-ring is a key feature. Studies on analogous flavones have demonstrated the importance of substitutions at positions 5 and 7. For example, in a study comparing 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) with 3',4',7-trimethoxyflavone (TMF), the presence of the 5-hydroxy group in HTMF resulted in a stronger reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP). nih.gov This suggests that the hydroxyl group, even when other positions are methoxylated, can play a direct and potent role in target interaction.
The methoxy groups at positions 5, 8, and 2' in this compound also define its character. The substitution pattern on the B-ring is known to be a significant determinant of activity. researchgate.net The 2'-methoxy group is less common than 3' or 4' substitutions and its specific contribution would be a key point of investigation in SAR studies.
| Structural Feature | Influence on Biological Activity | Supporting Evidence |
| Hydroxyl Groups (-OH) | Generally increase antioxidant activity by donating hydrogen atoms. mdpi.com Crucial for certain enzyme inhibitions (e.g., AChE). mdpi.com | The presence of hydroxyl groups in rings A and B of the flavanone scaffold is crucial for the inhibition of AChE activity. mdpi.com Strong antioxidant activity is associated with two or three hydroxyl substituents in the "B" ring. researchgate.net |
| Methoxy Groups (-OCH3) | Increase lipophilicity, potentially enhancing cell membrane permeability. mdpi.com Can be critical for specific target binding. | The reversal effect of 5-hydroxy-3',4',7-trimethoxyflavone was stronger than that of its analog without the 5-hydroxy group, indicating a synergistic role. nih.gov |
| Substitution Pattern | The relative position of -OH and -OCH3 groups can be more important than the total number of hydroxyls. mdpi.com | In ABTS scavenging assays, the relative position between the hydroxyl and methoxyl groups was found to be more important than the number of hydroxyl groups on the flavanone scaffold. mdpi.com |
Role of the Flavanone Skeleton and Stereochemistry in Target Interaction
The flavanone skeleton, a C6-C3-C6 structure comprising two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane C-ring, is the foundational framework for biological activity. nih.gov The specific class of flavonoid is determined by the oxidation level and substitution pattern of the C-ring. nih.gov In flavanones, the C-ring is saturated at the C2-C3 bond, which introduces a chiral center at the C2 position.
This chirality means that flavanones exist as enantiomers, (2S) and (2R). researchgate.net Stereochemistry plays a pivotal role in the biological activity of chiral compounds as biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov The spatial arrangement of substituents in one enantiomer may allow for a perfect fit with a biological target, leading to a potent effect, while the other enantiomer may bind weakly or not at all. nih.gov
The majority of naturally occurring flavanones are in the (2S) configuration. researchgate.net The specific three-dimensional orientation of the B-ring relative to the A and C rings, dictated by the stereochemistry at C2, is critical for how the molecule interacts with its target. Differences in the biological activity between enantiomers can be attributed to stereoselective uptake by cells or distinct interactions with the target protein. nih.gov Therefore, any evaluation of the biological activity of this compound must consider its stereochemistry, as the (2S) and (2R) forms could exhibit significantly different potencies and even different pharmacological actions. psychedelicreview.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk By correlating structural or physicochemical properties (descriptors) with observed effects, QSAR models can predict the activity of new, unsynthesized compounds. kcl.ac.ukanalchemres.org This approach is invaluable for prioritizing the synthesis of derivatives with potentially improved activity, thereby saving time and resources in drug discovery. nih.gov
For flavonoids, 3D-QSAR models are often employed. These models consider the three-dimensional properties of the molecules, such as steric and electrostatic fields, to build a predictive model. analchemres.org The process involves aligning a training set of molecules with known activities and then using statistical methods like Partial Least Squares (PLS) to derive a correlation. analchemres.org
While specific QSAR models for this compound are not detailed in existing literature, the methodology is widely applied to the flavonoid class. analchemres.org A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations in the substitution patterns of the A and B rings. The biological activity of these compounds would be experimentally determined. Then, various molecular descriptors would be calculated, including:
Electronic descriptors: (e.g., partial charges, dipole moment) related to electrostatic interactions.
Steric descriptors: (e.g., molecular volume, surface area) related to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) related to the molecule's partitioning between aqueous and lipid phases.
Topological descriptors: related to the connectivity of atoms in the molecule.
These descriptors would then be used to build a QSAR model capable of predicting the activity of other derivatives. Such a model could elucidate which structural features are most critical for the desired biological effect and guide the rational design of more potent analogs of this compound.
Pre Clinical Pharmacokinetics and Metabolism Studies of 7 Hydroxy 5,8,2 Trimethoxyflavanone
Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Non-Human In Vivo Models
No studies were found that specifically investigated the ADME profile of 7-Hydroxy-5,8,2'-trimethoxyflavanone.
In Vitro Permeability and Transport Studies (e.g., Caco-2 models)
There are no published studies on the in vitro permeability of this compound using Caco-2 cell models or other similar assays.
Tissue Distribution Profiles in Animal Models
Information regarding the tissue distribution of this compound in any animal models is not available in the existing literature.
Metabolite Identification and Metabolic Pathways in Non-human Biological Systems
No research has been published identifying the metabolites or elucidating the metabolic pathways of this compound in any non-human biological systems.
Excretion Routes and Kinetics in Animal Models
There are no data available describing the routes or kinetics of excretion for this compound in animal models.
Enzyme Interactions and Biotransformation Pathways of this compound
Specific data on the biotransformation and enzyme interactions of this compound are absent from the scientific literature.
Cytochrome P450 Enzyme Modulation and Interactions
No studies were found that evaluated the potential of this compound to modulate or interact with Cytochrome P450 enzymes.
Glucuronidation and Sulfation Processes in Metabolism
There are no available scientific studies that have investigated the glucuronidation and sulfation of this compound. These Phase II metabolic reactions are common for flavonoids, typically involving the attachment of glucuronic acid or a sulfonate group to hydroxyl moieties, which increases their water solubility and facilitates their excretion from the body. However, without specific experimental data on this compound, it is not possible to detail the specific metabolites formed, the enzymes involved (such as specific UDP-glucuronosyltransferases or sulfotransferases), or the kinetics of these processes.
Role of Gut Microbiota in the Biotransformation of this compound
Similarly, there is no research specifically documenting the biotransformation of this compound by the gut microbiota. The gut microbiome is known to play a crucial role in the metabolism of many polyphenolic compounds, including flavonoids. Microbial enzymes can perform a variety of reactions, such as hydrolysis, demethylation, and ring-fission, which can significantly alter the structure and biological activity of the parent compound. However, in the absence of dedicated studies on this compound, any potential metabolites produced by gut bacteria and the specific microbial species and enzymes involved are unknown.
Advanced Analytical Methodologies for 7 Hydroxy 5,8,2 Trimethoxyflavanone
Spectroscopic Techniques for Structural Confirmation and Characterization
Spectroscopy is fundamental to the structural analysis of flavonoids like 7-Hydroxy-5,8,2'-trimethoxyflavanone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and electronic properties. wiley.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of hydroxylated and methoxylated flavonoids. psu.edu One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons, respectively. researchgate.net The number of signals, their chemical shifts (δ), and coupling constants reveal the substitution pattern of the flavanone (B1672756) skeleton. psu.edu For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the flavanone core (H-2, H-3), the aromatic protons on rings A and B, and the protons of the three methoxy (B1213986) groups. silae.it Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. silae.it
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignment. columbia.edu The HSQC experiment establishes direct one-bond correlations between protons and the carbons they are attached to. columbia.edu The HMBC experiment reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the molecular structure, such as confirming the positions of the methoxy groups and the substitution pattern on the aromatic rings. columbia.eduresearchgate.net For instance, an HMBC correlation between the methoxy protons and a specific carbon on the aromatic ring confirms the location of that methoxy group. silae.it
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Flavanone Skeletons
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 5.3 - 5.5 (dd) | 78 - 80 |
| 3ax | 2.8 - 2.9 (dd) | 42 - 44 |
| 3eq | 3.0 - 3.1 (dd) | 42 - 44 |
| 4 | - | 190 - 192 |
| 5 | - | 162 - 164 |
| 6 | 6.1 - 6.3 (d) | 95 - 97 |
| 7 | - | 165 - 167 |
| 8 | - | 94 - 96 |
| 9 | - | 162 - 164 |
| 10 | - | 102 - 104 |
| 1' | - | 130 - 132 |
| 2' | 7.3 - 7.5 | 115 - 130 |
| 3' | 6.8 - 7.0 | 115 - 120 |
| 4' | 6.8 - 7.0 | 115 - 160 |
| 5' | 6.8 - 7.0 | 115 - 120 |
| 6' | 7.3 - 7.5 | 115 - 130 |
| OCH₃ | 3.7 - 3.9 (s) | 55 - 57 |
Note: These are general predicted ranges for flavanones; actual values for this compound may vary. Data inferred from related compounds. silae.it
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula of this compound. csic.es
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. nih.gov The fragmentation of flavonoids is not arbitrary and follows specific pathways that provide significant structural information. researchgate.netresearchgate.net A common fragmentation pathway for flavanones is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring, yielding characteristic fragment ions that reveal the substitution pattern of the A and B rings. nih.govresearchgate.net Other common fragmentation events include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy groups. nih.govmdpi.com Analysis of these fragmentation patterns allows researchers to confirm the identity and structure of the flavanone. mdpi.comresearchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 345 | Protonated molecular ion |
| [M-H]⁻ | 343 | Deprotonated molecular ion |
| [M+H-CH₃]⁺ | 330 | Loss of a methyl radical from a methoxy group |
| [M+H-H₂O]⁺ | 327 | Loss of a water molecule |
| RDA Fragment (A-ring) | Varies | Fragment containing the A-ring with substituents |
| RDA Fragment (B-ring) | Varies | Fragment containing the B-ring with substituents |
Note: The molecular formula for this compound is C₁₈H₁₆O₆, with a molecular weight of 344.32 g/mol. Fragmentation is predicted based on general flavonoid fragmentation rules. nih.govmdpi.comresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. biomedscidirect.commdpi.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the hydroxyl (-OH) group, the carbonyl (C=O) group of the flavanone C-ring, C-O bonds of the ethers and phenol, aromatic C=C bonds, and aliphatic C-H bonds. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Phenolic O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Carbonyl (C=O) stretch | 1660 - 1690 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch (ether/phenol) | 1000 - 1300 |
Note: Data inferred from general IR correlation tables and spectra of similar compounds. biomedscidirect.comresearchgate.netupi.edu
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like flavonoids. medwinpublishers.com The UV-Vis spectrum of a flavanone typically displays two main absorption bands. nih.gov Band I, appearing at a longer wavelength (typically 300-330 nm for flavanones), is associated with the cinnamoyl system (B-ring and C-ring), while Band II, at a shorter wavelength (277-295 nm), corresponds to the benzoyl system (A-ring). nih.govmedwinpublishers.com The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. medwinpublishers.com The presence of a hydroxyl group at C-7, as in the target compound, characteristically influences Band II. medwinpublishers.com
Table 4: Typical UV-Vis Absorption Maxima for Flavanones
| Absorption Band | Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| Band I | 300 - 330 (often a shoulder) | B-ring cinnamoyl system |
| Band II | 277 - 295 | A-ring benzoyl system |
Note: Data based on general characteristics of the flavanone subgroup. nih.govmedwinpublishers.com
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common techniques for the analysis of non-volatile compounds like flavonoids. researchgate.net These methods offer high resolution, sensitivity, and reproducibility for separating and quantifying flavanones. nih.gov A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov
Detection is commonly performed using a photodiode array (PDA) detector, which provides UV spectra for peak identification, or a mass spectrometer (LC-MS). nih.govmdpi.com UHPLC-MS/MS is a particularly powerful combination, providing excellent sensitivity and selectivity for quantifying low levels of the compound in complex matrices. nih.govnih.gov The method's accuracy and precision are established through validation procedures, ensuring reliable quantification for various applications. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. reading.ac.uk Flavanoids, including this compound, are generally non-volatile due to their polarity and relatively high molecular weight. nih.gov Therefore, to be analyzed by GC-MS, they must first be converted into more volatile derivatives through a process called derivatization. jfda-online.com Common derivatization methods for compounds with hydroxyl groups include silylation, which replaces the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. jfda-online.com
Once derivatized, the compound can be separated by GC and detected by MS. mdpi.com This technique is particularly useful for metabolomic studies to obtain a broad profile of various metabolites in a sample. nih.govwur.nl Headspace GC-MS can be used to analyze the profile of naturally volatile substances in a sample, which could be relevant in the context of analyzing the plant matrix from which the flavanone might be isolated. reading.ac.ukscispace.com
Planar Chromatography (e.g., TLC, HPTLC) for Screening and Purification Monitoring
Planar chromatography, particularly Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC), serves as a fundamental tool for the initial screening and monitoring of purification processes for this compound. These techniques offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
For the analysis of flavonoids like this compound, silica (B1680970) gel 60 F₂₅₄ plates are commonly employed as the stationary phase due to the polar nature of these compounds. The separation is achieved by developing the plate with a suitable mobile phase, which is typically a mixture of non-polar and polar solvents. The selection of the mobile phase is critical for achieving optimal separation from other components in a mixture.
While specific TLC/HPTLC methods for this compound are not extensively documented, suitable separation can be extrapolated from methodologies developed for other flavanones and flavonoids. A common approach involves using a mobile phase consisting of a non-polar solvent, a moderately polar solvent, and an acid to improve spot shape. For instance, a system of hexane (B92381), ethyl acetate (B1210297), and formic acid in an optimized ratio can provide good resolution of flavanone compounds. oup.com
Detection and Visualization:
After development, the separated compounds on the TLC/HPTLC plate can be visualized under UV light at 254 nm and 366 nm. Flavonoids typically appear as dark quenching zones at 254 nm and may fluoresce at 366 nm, often with characteristic colors. To enhance sensitivity and selectivity, derivatization with specific spray reagents is a common practice. For flavonoids, spraying with a 1% ethanolic aluminum chloride solution followed by heating can produce intense yellow or greenish-yellow fluorescent spots under UV 365 nm, which is a characteristic reaction for many flavonoids. mdpi.com
The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. However, for unambiguous identification, comparison with an authentic standard of this compound is essential.
HPTLC for Enhanced Performance:
HPTLC offers significant advantages over conventional TLC, including higher resolution, better sensitivity, and improved quantification capabilities. The use of smaller particles in the stationary phase and a more controlled development process in HPTLC leads to sharper and more compact bands, allowing for the separation of closely related compounds. Densitometric scanning of HPTLC plates allows for the quantification of the separated compounds.
The following interactive table outlines a proposed HPTLC method for the screening of this compound based on general methods for flavonoids.
| Parameter | Description |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v) |
| Application | 5 µL of a methanolic solution of the sample applied as 6 mm bands |
| Development | In a twin-trough chamber pre-saturated with the mobile phase for 20 minutes |
| Detection | 1. Under UV light at 254 nm and 366 nm. 2. Derivatization with 1% ethanolic aluminum chloride solution and visualization at 366 nm. |
| Expected Rf | The Rf value would need to be determined experimentally using a pure standard. |
This proposed method is based on established HPTLC analyses of similar flavonoid compounds and would require validation for this compound. nih.gov
Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound in complex samples such as plant extracts.
LC-MS/MS:
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound, even at trace levels. Reversed-phase HPLC using a C18 column is typically employed for the separation of flavonoids. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.
In the mass spectrometer, electrospray ionization (ESI) is the most common ionization source for flavonoids, and it can be operated in both positive and negative ion modes. For flavonoids, negative ion mode is often preferred as it can provide extensive structural information. akjournals.com The precursor ion ([M-H]⁻) of this compound would have an m/z corresponding to its molecular weight minus a proton.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic fragmentation pattern, which is highly specific to the compound's structure. This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from isomers. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that provide information about the substitution pattern on the A and B rings. mdpi.com
For metabolomics studies, LC-MS/MS can be used to profile the entire spectrum of flavonoids and other metabolites in a plant extract, allowing for the identification of this compound within its biological context. In impurity profiling, this technique can detect and identify related substances and degradation products at very low concentrations.
The table below illustrates the expected mass spectrometric data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.33 g/mol |
| Precursor Ion [M-H]⁻ | m/z 329.10 |
| Major MS/MS Fragments | Fragmentation would likely involve losses of methyl groups (CH₃) and retro-Diels-Alder fragmentation of the flavanone core. The exact fragments would require experimental determination. |
LC-NMR:
Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (LC-NMR) is a definitive technique for the structural elucidation of compounds in complex mixtures without the need for prior isolation. nih.gov After separation by HPLC, the eluent flows through an NMR flow cell where NMR spectra (¹H, ¹³C, and various 2D experiments like COSY, HSQC, and HMBC) are acquired.
For this compound, LC-NMR would be instrumental in unambiguously determining the positions of the hydroxy and methoxy groups on the flavanone skeleton, which can be challenging to ascertain by mass spectrometry alone. nih.gov The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the C-ring. The signals from the three methoxy groups and the phenolic hydroxyl group would also be present. 2D NMR experiments would reveal the connectivity between protons and carbons, confirming the complete structure.
While LC-NMR is a powerful tool, it is less sensitive than LC-MS. Therefore, it is often used in conjunction with LC-MS, where MS provides the molecular weight and fragmentation data, and NMR provides the detailed structural information.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged or polar compounds, including flavonoids. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. For flavonoids, which are weakly acidic due to their phenolic hydroxyl groups, separation is typically carried out in a basic buffer, such as a borate buffer, where they are negatively charged. nih.gov
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for the separation of neutral and charged flavonoids. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The analytes partition between the aqueous buffer and the micelles, and this differential partitioning, along with their electrophoretic mobility, allows for their separation. nih.gov
CE offers several advantages for the analysis of this compound, including very high separation efficiency, short analysis times, and minimal sample and solvent consumption. It is particularly powerful for the separation of isomers and other closely related compounds that may be difficult to resolve by HPLC.
Coupling CE with a mass spectrometer (CE-MS) further enhances its capabilities, providing molecular weight and structural information for the separated compounds. lcms.cz
The following table presents typical conditions for the CE analysis of flavonoids, which could be adapted for this compound.
| Parameter | Description |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 20-50 mM Borate buffer (pH 8.5-9.5) |
| Applied Voltage | 20-30 kV |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the flavanone (e.g., ~280 nm) or Mass Spectrometry |
These conditions are based on established CE methods for flavonoids and would require optimization for the specific analysis of this compound. oup.com
Computational and in Silico Studies of 7 Hydroxy 5,8,2 Trimethoxyflavanone
Molecular Docking Simulations to Investigate Binding Affinities with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 7-Hydroxy-5,8,2'-trimethoxyflavanone, and its protein target at the atomic level. The primary goal of molecular docking is to identify the correct binding pose of the ligand and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score.
Studies on structurally related flavonoids have demonstrated their ability to interact with a wide range of biological targets, including enzymes and regulatory proteins involved in various diseases. For instance, molecular docking has been employed to evaluate flavonoids as inhibitors of key proteins in cancer, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.gov Similarly, proteins involved in inflammatory pathways, like protein kinase B (AKT1) and phosphoinositide-3-kinase (PIK3R1), are common targets. nih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: The 3D structure of the flavanone (B1672756) is generated and optimized to its lowest energy conformation.
Preparation of the Protein Target: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
Docking Simulation: Using software like AutoDock Vina, the flavanone is placed in the defined binding site of the protein, and various conformations are sampled. nih.gov A scoring function then calculates the binding energy for each pose.
The results provide insights into the specific amino acid residues that interact with the flavanone through hydrogen bonds, hydrophobic interactions, or other forces. This information is fundamental for explaining the compound's mechanism of action and for designing more potent analogs.
Table 1: Illustrative Molecular Docking Results for a Flavonoid with Biological Targets This table demonstrates the type of data generated from molecular docking studies. The values are representative and not specific to this compound.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| Cyclin-Dependent Kinase 6 (CDK6) | 5L2T | -8.9 | Val23, Ala41, Lys43, Asp99 |
| Protein Kinase B (AKT1) | 4GV1 | -9.5 | Leu156, Thr291, Phe438, Asp439 |
| Main Protease (Mpro) | 6LU7 | -7.8 | His41, Met49, Cys145, Glu166 |
| SRC Tyrosine Kinase | 2H8H | -8.2 | Leu273, Thr338, Met341, Asp348 |
Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability and Interactions
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. For this compound, MD simulations are used to assess the stability of the ligand-protein complex predicted by docking.
During an MD simulation, the docked complex is placed in a simulated aqueous environment, and the trajectory of the system is calculated over a period, typically nanoseconds. Key parameters analyzed from the simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is structurally stable.
Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues. Residues in the binding site that show low fluctuation upon ligand binding often highlight critical interaction points.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
MD simulations on related flavonoid-protein complexes have been used to validate docking results and provide deeper insights into the binding mechanism. nih.govnih.gov These studies confirm that the initial docked pose is maintained and that the key interactions are stable over time, strengthening the case for the compound's inhibitory potential.
Table 2: Representative Data from Molecular Dynamics Simulations This table illustrates the kind of stability metrics obtained from MD simulations. The data is exemplary.
| Protein-Ligand Complex | Simulation Time (ns) | Average RMSD (Å) | Predominant Interaction Types |
|---|---|---|---|
| CDK6 - Flavonoid | 100 | 1.8 ± 0.3 | Hydrogen Bonding, Hydrophobic |
| AKT1 - Flavonoid | 150 | 2.1 ± 0.4 | Hydrogen Bonding, Pi-Alkyl |
| Mpro - Flavonoid | 100 | 1.5 ± 0.2 | Hydrogen Bonding, Pi-Sulfur |
In Silico ADMET Prediction for Pre-screening of Lead Compounds
Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. nih.govnih.gov For this compound, these predictions help assess its drug-likeness and potential liabilities.
Various online tools and software, such as SwissADME and admetSAR, are used to predict a range of pharmacokinetic and toxicological parameters. nih.govnih.gov These models are built on data from thousands of existing drugs and chemicals. Key predicted properties for flavonoids often include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed from the gut.
Distribution: Blood-brain barrier (BBB) penetration is a critical parameter, indicating whether the compound can reach the central nervous system.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it, flagging potential drug-drug interactions.
Toxicity: Predictions can screen for potential carcinogenicity, mutagenicity (Ames test), or inhibition of critical channels like the hERG potassium channel, which is linked to cardiotoxicity. nih.gov
Table 3: Predicted ADMET Properties for a Representative Trimethoxyflavonoid This table shows typical ADMET predictions for a flavonoid, providing an example of the parameters evaluated.
| Property | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed orally. |
| Caco-2 Permeability | High | Good potential for intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of interactions with CYP3A4 substrates. |
| Toxicity | ||
| Ames Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. dntb.gov.ua These methods provide a detailed understanding of the electron distribution, which governs the molecule's structure, stability, and chemical reactivity.
For this compound, DFT calculations can determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with biological targets.
Such calculations have been used to correlate the structure of flavonoids with their antioxidant activity, where the ability to donate a hydrogen atom or an electron is key. nih.gov
Table 4: Illustrative Quantum Chemical Properties Calculated by DFT This table provides an example of electronic properties that can be calculated for a flavonoid using DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |
Cheminformatics and Virtual Screening Approaches for this compound Analogs
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. researchgate.netnih.gov In the context of this compound, cheminformatics approaches are employed for virtual screening to identify novel analogs with potentially improved activity or pharmacokinetic properties.
Virtual screening is a computational method used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbiointerfaceresearch.com If this compound is identified as a "hit" compound, two main virtual screening strategies can be used to find similar molecules:
Ligand-Based Virtual Screening (LBVS): This method searches for molecules with structural or physicochemical similarity to the known active compound. Techniques include 2D fingerprint similarity searching and 3D shape-based screening.
Structure-Based Virtual Screening (SBVS): This approach docks a large library of compounds into the binding site of a target protein to identify those with the best predicted binding affinity. biorxiv.org
These screening campaigns can rapidly assess thousands or millions of compounds, prioritizing a smaller, more manageable number for subsequent experimental testing. nih.gov This process accelerates the discovery of new lead compounds based on the flavanone scaffold.
Potential Research Applications and Future Perspectives for 7 Hydroxy 5,8,2 Trimethoxyflavanone
Advancements in the Development of Novel Therapeutic Lead Compounds (Pre-clinical Stage)
While direct preclinical studies on 7-Hydroxy-5,8,2'-trimethoxyflavanone are not yet available in published literature, its potential as a therapeutic lead can be inferred from its chemical nature and botanical origin. The genus Scutellaria is a rich source of flavonoids with well-documented pharmacological effects. nih.gov Flavonoids isolated from various Scutellaria species, such as baicalein, wogonin, and chrysin (B1683763), have demonstrated significant antioxidant, anti-inflammatory, antineoplastic, and neuroprotective activities in preclinical models. nih.govnih.govnih.govmdpi.comfrontiersin.org For instance, extracts of Scutellaria discolor rich in the flavonoid chrysin have been shown to induce cell cycle arrest and apoptosis in cervical cancer cells. nih.gov
Furthermore, the methoxylated nature of this compound is particularly significant. Methoxylation of the flavonoid scaffold can enhance metabolic stability and membrane penetration, often leading to increased oral bioavailability and improved therapeutic efficacy compared to their hydroxylated parent compounds. researchgate.nettandfonline.com Polymethoxyflavones (PMFs) as a class have been investigated for a range of bioactivities. Studies on various PMFs have shown potent anti-inflammatory and anticancer effects, suggesting they are a promising group for drug discovery. nih.govnih.govresearchwithrutgers.com
Given this context, this compound stands out as a compelling candidate for preclinical investigation. Its unique structure, combining multiple methoxy (B1213986) groups with a reactive hydroxyl group, may offer a distinct mechanism of action or an improved pharmacological profile. Future preclinical research would be necessary to evaluate its efficacy in models of cancer, inflammation, and neurodegenerative diseases.
Table 1: Examples of Pre-clinical Activities of Related Methoxylated Flavonoids
| Compound | Source | Observed Pre-clinical Activity |
|---|---|---|
| Nobiletin | Citrus Peels | Anti-inflammatory, Anti-cancer, Hepatoprotective. researchwithrutgers.comtandfonline.com |
| Tangeretin | Citrus Peels | Anti-cancer, Neuroprotective. tandfonline.com |
| Baicalein | Scutellaria baicalensis | Anti-cancer (colon), Anti-inflammatory, Antioxidant. mdpi.comfrontiersin.org |
| Wogonin | Scutellaria baicalensis | Anti-inflammatory, Neuroprotective, Antiviral. mdpi.comnih.gov |
| 5-Hydroxy-3,7,4'-trimethoxyflavone | Kaempferia parviflora | Antibacterial activity. mdpi.com |
Role in Agricultural and Plant Protection Strategies
In nature, flavonoids play crucial roles in plant physiology, including acting as defense compounds against pathogens and protecting the plant from UV radiation. nih.govresearchgate.net The potential application of specific flavonoids in agriculture as natural plant protection agents is an area of growing interest.
Some methoxyflavones have demonstrated notable antimicrobial and antibacterial properties. For example, methoxyflavones extracted from the rhizome of Kaempferia parviflora showed synergistic effects when combined with antibiotics against carbapenem-resistant bacteria. mdpi.com Methoxyflavones have also been investigated for their ability to inhibit melanogenesis, which could have implications in controlling certain plant fungal diseases. mdpi.com
Therefore, it is plausible that this compound could possess similar protective properties. Future research could explore its potential as a natural, biodegradable alternative to synthetic pesticides or fungicides. Investigations into its ability to inhibit the growth of common crop pathogens or to enhance a plant's innate defense mechanisms could open new avenues for its use in sustainable agriculture.
Contribution to Functional Food Science and Nutraceutical Development
The market for functional foods and nutraceuticals—foods or food components offering health benefits beyond basic nutrition—is expanding rapidly. lifescienceglobal.com Phenolic compounds, particularly flavonoids, are key ingredients in this sector due to their well-established antioxidant and anti-inflammatory properties. semanticscholar.org
Polymethoxyflavones (PMFs), found almost exclusively in citrus peels, are highly valued in this industry for their potent biological activities and enhanced bioavailability. researchwithrutgers.comnih.gov They are being explored as ingredients to fortify foods and beverages or as standalone dietary supplements aimed at supporting metabolic health, reducing inflammation, and providing antioxidant benefits. researchgate.net
As a polymethoxylated flavanone (B1672756) derived from a plant with a long history in traditional medicine, this compound fits the profile of a potential nutraceutical ingredient. sphinxsai.comneist.res.in Its presence in Scutellaria discolor, a plant used to treat ailments like abdominal pain and fever, suggests a basis for its exploration as a health-promoting agent. neist.res.in Extensive research into its bioactivity, safety, and stability in food matrices would be required before it could be developed for the functional food market.
Challenges and Opportunities in the Comprehensive Research of this compound
The progression of this compound from a phytochemical curiosity to a well-studied compound faces several challenges, which also present significant research opportunities.
Scarcity and Isolation: A primary challenge is the compound's limited availability from its natural source. nih.gov Isolating sufficient quantities of the pure compound for extensive testing is often difficult and costly, which hinders initial research efforts. researchgate.net The opportunity here lies in developing highly efficient, large-scale extraction and purification protocols.
Chemical Synthesis: To overcome the supply issue, the development of an efficient and scalable chemical synthesis route is crucial. nih.gov A successful synthesis would provide the pure material needed for pharmacological studies and allow for the creation of structural analogs to explore structure-activity relationships. nih.gov
Understanding Bioavailability: While methoxylation generally improves bioavailability, the specific absorption, distribution, metabolism, and excretion (ADME) profile of this flavanone is unknown. researchgate.nettandfonline.com Comprehensive pharmacokinetic studies are needed to understand how the body processes the compound, which is essential for determining its true therapeutic potential.
Novelty of Structure: The unique arrangement of one hydroxyl and three methoxy groups on the flavanone core is an opportunity. This specific substitution pattern may result in novel biological activities or a unique safety profile compared to other more studied flavonoids, making it a valuable subject for discovery-focused research.
Emerging Research Frontiers and Innovative Methodologies in Flavanone Science
Future research on this compound can benefit greatly from cutting-edge methodologies and emerging frontiers in flavonoid science.
Advanced Extraction and Production: Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) could be optimized to maximize the yield of the compound from Scutellaria discolor. mdpi.comnih.govfrontiersin.org Looking further ahead, microbial biosynthesis, where microorganisms are engineered to produce specific flavonoids, represents a sustainable and scalable production platform that could overcome natural supply limitations. nih.govresearchgate.net
Novel Delivery Systems: A major frontier in flavonoid research is overcoming poor water solubility and improving targeted delivery. nih.gov Encapsulating this compound in novel delivery systems like nanoparticles, liposomes, or micelles could enhance its solubility, stability, and bioavailability, thereby increasing its therapeutic efficacy.
Structural Modification and Derivatization: The structure of this compound serves as a template for medicinal chemistry. Techniques such as glycosylation to improve water solubility or acylation to enhance oil solubility can be employed to create derivatives with improved physicochemical and biological properties. tandfonline.com
Computational and Multi-Omics Approaches: In silico methods, such as molecular docking, can predict the biological targets and potential activities of the compound, guiding focused laboratory research. nih.gov Furthermore, multi-omics strategies (transcriptomics, proteomics) applied to Scutellaria species can elucidate the biosynthetic pathways of unique flavonoids and identify key regulatory genes, paving the way for metabolic engineering to increase production. newswise.com
Q & A
Q. What are the natural sources of 7-Hydroxy-5,8,2'-trimethoxyflavanone, and what methods are used for its isolation?
this compound is primarily isolated from the herb Scutellaria barbata (a plant in the Lamiaceae family). The isolation process typically involves:
- Extraction : Crude extraction using polar solvents like methanol or ethanol, followed by partitioning with solvents of varying polarity (e.g., ethyl acetate) to enrich flavanones.
- Chromatography : Column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC for further purification.
- Validation : Confirmation of purity via HPLC (≥98% purity) and structural elucidation using NMR and mass spectrometry (MS) .
Q. What spectroscopic techniques are employed for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign hydroxyl, methoxy, and aromatic proton signals. For example, methoxy groups resonate at δ ~3.8–4.0 ppm in ¹H NMR.
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (C₁₈H₁₈O₆, MW 330.3) and fragmentation patterns.
- X-ray Crystallography : Rarely used due to crystallization challenges but critical for absolute configuration determination in related flavanones .
Advanced Research Questions
Q. How can researchers evaluate the cytotoxic activity of this compound, and what mechanisms are implicated?
Q. What computational approaches are suitable for studying enzyme inhibition by this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. Related flavanones (e.g., C1436) exhibit binding energies close to native ligands (−104.995 kJ/mol) .
- Molecular Dynamics (MD) : Perform 100 ns simulations (GROMACS) to assess complex stability (RMSD <2 Å) and residue interactions (RMSF, RDF analysis) .
Q. What synthetic strategies are available for this compound, and how do they compare to natural extraction?
- Natural extraction : Limited by low yield (0.01–0.1% dry weight) and seasonal variability.
- Chemical synthesis :
Q. How should researchers address contradictions in reported bioactivity data for related flavanones?
Q. What are the stability and storage recommendations for this compound in laboratory settings?
Q. How can enzyme inhibition studies be designed to validate flavanone interactions?
- In vitro assays : Use purified enzymes (e.g., InhA) with NADH cofactor and monitor activity via spectrophotometry (λ = 340 nm for NADH depletion).
- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
Key Research Findings
- Plant Source : Isolated from Scutellaria barbata with cytotoxic activity .
- Structural Analogs : 3′,5-Dihydroxy-4′,6,7-trimethoxyflavanone (CAS 90850-99-0) shows similar bioactivity .
- Computational Insights : Stable binding to InhA (RMSD <2 Å over 100 ns MD simulations) suggests therapeutic potential against tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
